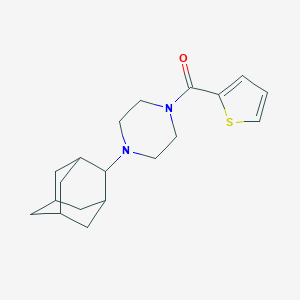
1-(4-Fluorobenzyl)-4,1'-bipiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorobenzyl)-4,1'-bipiperidine is a chemical compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential use in pharmacological research due to its unique properties.
Wirkmechanismus
The mechanism of action of 1-(4-Fluorobenzyl)-4,1'-bipiperidine is not fully understood. However, it has been shown to act as a dopamine D2 receptor antagonist, which may contribute to its antipsychotic and anti-addictive properties. It has also been shown to modulate the activity of other neurotransmitter systems, including the serotonin and norepinephrine systems.
Biochemical and Physiological Effects:
1-(4-Fluorobenzyl)-4,1'-bipiperidine has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the release of dopamine in the brain, which may contribute to its antipsychotic properties. It has also been shown to reduce the activity of the mesolimbic dopamine system, which is involved in drug addiction. Additionally, it has been shown to reduce inflammation and pain in animal models, suggesting potential analgesic and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-Fluorobenzyl)-4,1'-bipiperidine in lab experiments is its unique properties. It has been shown to exhibit a wide range of biological activities, making it a useful tool for studying the dopamine system and other neurotransmitter systems in the brain. However, one limitation of using 1-(4-Fluorobenzyl)-4,1'-bipiperidine is its potential toxicity. It has been shown to have toxic effects on certain cell types, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(4-Fluorobenzyl)-4,1'-bipiperidine. One direction is to further investigate its potential use in treating drug addiction. It has been shown to reduce the activity of the mesolimbic dopamine system, which is involved in drug addiction. Another direction is to investigate its potential use in treating other neurological disorders, such as schizophrenia and depression. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis method for 1-(4-Fluorobenzyl)-4,1'-bipiperidine involves the reaction of 4-Fluorobenzyl chloride with piperidine in the presence of a base. The reaction is carried out under controlled conditions to ensure the purity and yield of the product. The final product is obtained after purification by recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(4-Fluorobenzyl)-4,1'-bipiperidine has been extensively studied for its potential use in pharmacological research. It has been shown to exhibit a wide range of biological activities, including antipsychotic, analgesic, and anti-inflammatory properties. It has also been studied for its potential use in treating drug addiction and as a tool for studying the dopamine system in the brain.
Eigenschaften
Produktname |
1-(4-Fluorobenzyl)-4,1'-bipiperidine |
|---|---|
Molekularformel |
C17H25FN2 |
Molekulargewicht |
276.4 g/mol |
IUPAC-Name |
1-[(4-fluorophenyl)methyl]-4-piperidin-1-ylpiperidine |
InChI |
InChI=1S/C17H25FN2/c18-16-6-4-15(5-7-16)14-19-12-8-17(9-13-19)20-10-2-1-3-11-20/h4-7,17H,1-3,8-14H2 |
InChI-Schlüssel |
XRGPFLGAOBKDOU-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2CCN(CC2)CC3=CC=C(C=C3)F |
Kanonische SMILES |
C1CCN(CC1)C2CCN(CC2)CC3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-bromophenoxy)ethanone](/img/structure/B248739.png)
![N-(4-Fluoro-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide](/img/structure/B248745.png)
![4-[2-(4-Bromo-phenylcarbamoyl)-ethyl]-piperazine-1-carboxylic acid ethyl ester](/img/structure/B248746.png)

![4-[2-(2-Chloro-phenylcarbamoyl)-ethyl]-piperazine-1-carboxylic acid ethyl ester](/img/structure/B248748.png)

![1-(5-Bromo-2-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B248751.png)

![(4-Methoxyphenyl)[4-(4-methylcyclohexyl)piperazin-1-yl]methanone](/img/structure/B248753.png)
![1-(3-Bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248755.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-cyclopentylpiperazine](/img/structure/B248756.png)

